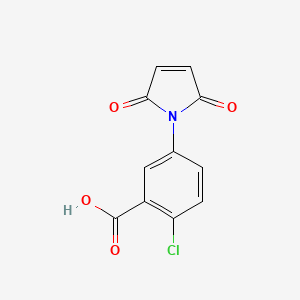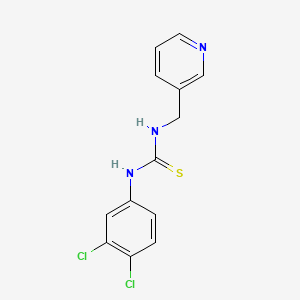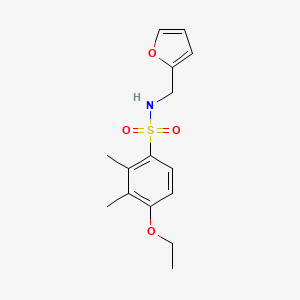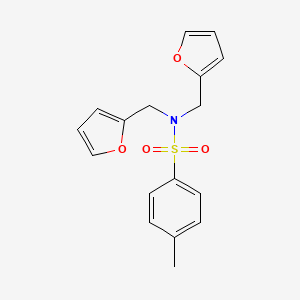
2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, also known as CPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPB is a heterocyclic compound that contains both a pyrrole ring and a benzoic acid moiety. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Wirkmechanismus
The mechanism of action of 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-oxidant properties, this compound has also been shown to exhibit anti-microbial activity against a range of bacterial and fungal pathogens. It has also been shown to exhibit anti-viral activity against certain viruses, including the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is its high purity and high yield synthesis. This makes it an attractive option for researchers who require large quantities of the compound for their experiments. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid. One area of interest is in the development of this compound-based cancer therapies. This compound has been shown to exhibit anti-tumor activity in a variety of cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another area of interest is in the development of this compound-based anti-inflammatory therapies. This compound has been shown to exhibit anti-inflammatory properties, and further research is needed to determine its potential as a treatment for inflammatory diseases. Finally, there is potential for this compound to be developed as a broad-spectrum anti-microbial agent, given its activity against a range of bacterial and fungal pathogens.
Synthesemethoden
The synthesis of 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid involves the reaction of 2,5-dioxo-2,5-dihydro-1H-pyrrole with 2-chlorobenzoic acid in the presence of a suitable catalyst. The reaction proceeds via a series of steps, including the formation of an intermediate that is subsequently converted to the final product. The synthesis of this compound has been optimized to yield high purity and high yield, making it an attractive option for researchers.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of cancer research. This compound has been shown to exhibit anti-tumor activity in a variety of cancer cell lines, making it a promising candidate for the development of new cancer therapies. In addition to its anti-tumor activity, this compound has also been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of a range of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-chloro-5-(2,5-dioxopyrrol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-8-2-1-6(5-7(8)11(16)17)13-9(14)3-4-10(13)15/h1-5H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJOYTAMATWRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5860577.png)
![2,4-dichloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5860579.png)

![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5860592.png)

![2-(4-fluorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5860601.png)
![4-({[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5860606.png)





![3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5860645.png)
